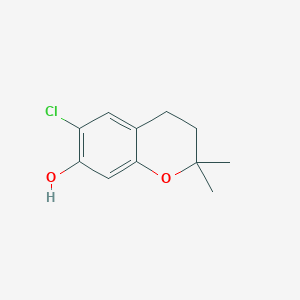

6-Chloro-2,2-dimethylchroman-7-ol

Description

Properties

CAS No. |

653563-84-9 |

|---|---|

Molecular Formula |

C11H13ClO2 |

Molecular Weight |

212.67 g/mol |

IUPAC Name |

6-chloro-2,2-dimethyl-3,4-dihydrochromen-7-ol |

InChI |

InChI=1S/C11H13ClO2/c1-11(2)4-3-7-5-8(12)9(13)6-10(7)14-11/h5-6,13H,3-4H2,1-2H3 |

InChI Key |

WIAULANQRDCSKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=CC(=C(C=C2O1)O)Cl)C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 6-Chloro-2,2-dimethylchroman-7-ol exhibits significant anticancer properties. In vitro studies have shown that this compound can selectively induce apoptosis in various cancer cell lines while sparing normal cells. For example, a study reported an IC50 value of 10.5 µM against specific cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key signaling pathways associated with cell proliferation and survival. It has been shown to downregulate the expression of anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to enhanced cancer cell death.

Biological Research

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition properties. Notably, it has been found to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. The reported IC50 for AChE inhibition is 0.25 µM, comparable to established inhibitors like donepezil.

Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against various pathogens. A study highlighted its efficacy against Mycobacterium tuberculosis with an IC50 value of 7.05 µM, indicating significant antibacterial activity.

Material Science

Synthesis of Functional Materials

The unique structure of this compound makes it a valuable precursor for synthesizing functional materials. It can be used as a building block in the development of supramolecular structures and nanomaterials due to its ability to form stable complexes with metal ions.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound on breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability with an IC50 of 10.5 µM. The study concluded that the compound could serve as a lead for developing new anticancer drugs.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Selective cytotoxicity observed |

| HeLa (Cervical) | 12.0 | Induced apoptosis |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties against Mycobacterium tuberculosis. The compound exhibited an IC50 of 7.05 µM, showing promise as a potential treatment for tuberculosis.

| Pathogen | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Mycobacterium tuberculosis | 7.05 | Disruption of cell wall synthesis |

| Staphylococcus aureus | 15.0 | Inhibition of protein synthesis |

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

*Estimated based on structural similarity to analogs.

Structural Insights :

- Core Structure: The target compound shares the saturated chroman ring with dimethylmethoxy chromanol but differs in substituents (Cl vs. OCH₃). In contrast, 6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one has an unsaturated coumarin backbone, which increases planarity and π-conjugation .

- Substituent Effects: The chlorine atom in the target compound enhances electronegativity and lipophilicity (higher LogP vs. dimethylmethoxy chromanol). The hydroxyl group at C7 enables hydrogen bonding, similar to both analogs .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound and analogs enhances water solubility compared to non-polar derivatives. However, the chlorine atom and methyl groups reduce solubility relative to dimethylmethoxy chromanol .

- Thermal Stability: Saturated chromans (e.g., dimethylmethoxy chromanol) generally exhibit higher thermal stability than unsaturated coumarins due to reduced ring strain .

Key Research Findings

- Reactivity : Chlorine substituents in chroman/coumarin derivatives increase electrophilicity, enabling nucleophilic aromatic substitution or cross-coupling reactions .

- Biological Activity : Hydroxyl and chlorine groups synergistically enhance interactions with biological targets (e.g., enzymes, receptors) compared to methoxy-substituted analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Chloro-2,2-dimethylchroman-7-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation (e.g., chlorination) of a pre-functionalized chroman scaffold. Key factors include:

- Chlorinating Agents : Use of reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS) under inert atmospheres to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane or dimethylformamide) enhance reagent solubility and reaction efficiency.

- Temperature Control : Moderate temperatures (40–70°C) balance reaction speed and decomposition risks. Post-synthesis purification via column chromatography or recrystallization ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and confirms substitution patterns. Integration ratios validate stoichiometry.

- FT-IR : Identifies functional groups (e.g., -OH stretching at ~3200 cm⁻¹, C-Cl at ~750 cm⁻¹).

- Mass Spectrometry (HRMS) : Verifies molecular weight (±5 ppm accuracy) and fragmentation pathways. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .

Q. How can researchers assess the antioxidant activity of this compound, particularly its ability to scavenge reactive oxygen species (ROS)?

- Methodological Answer :

- In Vitro Assays : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging tests. Measure IC₅₀ values to quantify efficacy.

- Lipid Peroxidation Inhibition : Monitor malondialdehyde (MDA) formation in linoleic acid emulsions under oxidative stress.

- Single Oxygen Quenching : Employ UV-A irradiation models with singlet oxygen probes (e.g., SOSG) to evaluate photoprotective effects .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) aid in predicting the electronic and spectroscopic properties of this compound?

- Methodological Answer :

- Molecular Optimization : Use B3LYP/6-31G(d,p) basis sets to calculate equilibrium geometries and vibrational frequencies. Compare with experimental IR/NMR data to validate accuracy.

- HOMO-LUMO Analysis : Determine energy gaps (ΔE ≈ 4–6 eV for chroman derivatives) to predict redox behavior and reactivity.

- NMR Chemical Shift Prediction : GIAO (Gauge-Independent Atomic Orbital) methods simulate ¹H/¹³C shifts, with deviations <0.3 ppm indicating robust models .

Q. What strategies resolve discrepancies between theoretical predictions and experimental data in the characterization of this compound?

- Methodological Answer :

- Error Source Identification : Check for solvent effects (e.g., chloroform vs. DMSO in NMR) and conformational flexibility (e.g., rotor effects in DFT).

- Hybrid Experimental-Computational Workflows : Iteratively refine computational parameters (e.g., basis sets, solvation models) using experimental benchmarks.

- Multi-Technique Validation : Combine X-ray crystallography (for absolute configuration) with DFT-optimized structures to reconcile bond length/angle mismatches .

Q. What catalytic systems enhance the regioselective functionalization of this compound for derivative synthesis?

- Methodological Answer :

- Palladium Catalysis : Pd(dba)₂ with phosphine ligands (e.g., BINAP) enables cross-coupling (e.g., Suzuki-Miyaura) for aryl/alkyl group introduction.

- Acid/Base-Mediated Reactions : Controlled hydrolysis or etherification at the 7-OH position using BF₃·Et₂O or NaH.

- Photocatalysis : Visible-light-driven C-H activation for late-stage modifications without degrading the chroman core .

Q. How can single-crystal X-ray diffraction (SC-XRD) address challenges in structural elucidation of this compound?

- Methodological Answer :

- Crystallization Optimization : Use slow evaporation in mixed solvents (e.g., hexane/ethyl acetate) to grow diffraction-quality crystals.

- Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for low-symmetry space groups.

- Refinement Techniques : SHELXL software refines thermal parameters and hydrogen bonding networks, achieving R-factors <0.05 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.